N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE
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Overview
Description
N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromophenyl group and a benzo[c]chromen-3-yl moiety linked via an acetamide bridge. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-PHENYL)-2-(6-OXO-6H-BENZO(C)CHROMEN-3-YLOXY)-ACETAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-oxo-6H-benzo[c]chromen-3-ol and 4-bromoaniline.
Formation of Intermediate: The 6-oxo-6H-benzo[c]chromen-3-ol is reacted with chloroacetic acid under basic conditions to form 2-(6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen ring, potentially yielding hydroxy derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or mod
Properties
Molecular Formula |
C21H14BrNO4 |
---|---|
Molecular Weight |
424.2g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |
InChI |
InChI=1S/C21H14BrNO4/c22-13-5-7-14(8-6-13)23-20(24)12-26-15-9-10-17-16-3-1-2-4-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24) |
InChI Key |
OPANSDZSAMRMJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Br)OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Br)OC2=O |
Origin of Product |
United States |
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